2-(Cyclohexyloxy)-3-nitropyridine chemical properties
2-(Cyclohexyloxy)-3-nitropyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(Cyclohexyloxy)-3-nitropyridine
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 2-(Cyclohexyloxy)-3-nitropyridine. This compound is a valuable intermediate in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents. Its chemical behavior is dictated by the interplay of the electron-deficient nitropyridine core and the electron-donating cyclohexyloxy substituent. This document details the molecule's electronic structure, a validated synthetic protocol via nucleophilic aromatic substitution, its characteristic reactions such as nitro group reduction, and its predicted spectroscopic signature. Safety and handling protocols are also discussed, providing a complete resource for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
2-(Cyclohexyloxy)-3-nitropyridine, identified by CAS Number 147143-55-3, possesses a unique molecular architecture that governs its chemical behavior.[1][2] The structure features a pyridine ring substituted at the 2-position with a bulky cyclohexyloxy group and at the 3-position with a strongly electron-withdrawing nitro group.
Caption: Chemical structure of 2-(Cyclohexyloxy)-3-nitropyridine.
The core physical and chemical identifiers for this compound are summarized below, providing essential information for its procurement, handling, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 147143-55-3 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| Typical Purity | ≥97% | [1] |
| MDL Number | MFCD14666512 | [1][2] |
| Storage | 2-8 °C, Inert Atmosphere | [1] |
Synthesis and Mechanistic Considerations
The principal and most efficient route for the synthesis of 2-(Cyclohexyloxy)-3-nitropyridine is the nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the high reactivity of 2-chloro-3-nitropyridine as an electrophilic substrate.
The reaction mechanism is initiated by the deprotonation of cyclohexanol using a strong base, such as sodium hydride (NaH), to form the potent cyclohexoxide nucleophile. This nucleophile then attacks the electron-deficient carbon at the 2-position of the pyridine ring. The presence of the nitro group ortho to the chlorine leaving group is critical; it activates the ring for nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[3][4][5] The subsequent loss of the chloride leaving group restores aromaticity and yields the final product.
Caption: Synthetic workflow for 2-(Cyclohexyloxy)-3-nitropyridine via SₙAr.
Protocol 2.1: Detailed Experimental Protocol for Synthesis
This protocol describes a self-validating system for the synthesis of 2-(Cyclohexyloxy)-3-nitropyridine.
Reagents & Equipment:
-
2-Chloro-3-nitropyridine (1.0 eq)[6]
-
Cyclohexanol (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.3 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (1.3 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of cyclohexanol (1.2 eq) in anhydrous THF to the NaH suspension via a dropping funnel. Causality: This step generates the sodium cyclohexoxide nucleophile. The slow addition at 0°C controls the exothermic reaction and hydrogen gas evolution.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-(Cyclohexyloxy)-3-nitropyridine as a solid.
Chemical Reactivity and Electronic Profile
The reactivity of 2-(Cyclohexyloxy)-3-nitropyridine is a direct consequence of the electronic properties of its substituents.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the pyridine ring towards electrophilic substitution by significantly reducing its electron density.[3][8] Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic attack.[4]
-
Cyclohexyloxy Group (-OC₆H₁₁): The ether oxygen atom possesses lone pairs that can be donated into the aromatic system via resonance (+M effect), which is an activating effect.[9] However, its electronegativity also exerts a deactivating inductive effect (-I). For alkoxy groups, the resonance donation is typically the dominant effect, making them ortho-para directors in electrophilic aromatic substitution (EAS).[9][10]
The strong deactivating nature of the nitro group and the inherent electron-deficient character of the pyridine nitrogen atom make EAS reactions on this molecule highly unfavorable.[4][11] The primary modes of reactivity are centered on nucleophilic substitution and modification of the nitro group itself.
Reduction of the Nitro Group
A synthetically crucial reaction for this class of compounds is the reduction of the nitro group to a primary amine. This transformation provides access to 2-(cyclohexyloxy)pyridin-3-amine, a valuable building block for constructing more complex molecules in medicinal chemistry.[3] This reduction can be achieved using various reagents, with common methods including catalytic hydrogenation or the use of reducing metals in acidic media.[3][7]
Caption: Reduction of the nitro group to form the corresponding amine.
Protocol 3.1: Representative Protocol for Nitro Group Reduction
Reagents & Equipment:
-
2-(Cyclohexyloxy)-3-nitropyridine (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol (EtOH) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve 2-(Cyclohexyloxy)-3-nitropyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully basify by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~8-9. Causality: This step neutralizes the acidic tin salts, causing them to precipitate as tin hydroxides.
-
Filter the resulting suspension through a pad of celite to remove the inorganic salts.
-
Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(cyclohexyloxy)pyridin-3-amine. Further purification may be performed by chromatography if necessary.
Spectroscopic Characterization
While specific experimental spectra are not publicly cataloged, the spectroscopic properties of 2-(Cyclohexyloxy)-3-nitropyridine can be reliably predicted based on its structure and data from analogous compounds.[4][12]
| Technique | Predicted Key Features |
| ¹H NMR | Pyridine Protons: 3 aromatic signals between δ 7.0-8.5 ppm. The proton at C4 will likely be a doublet of doublets, as will the proton at C6. The proton at C5 will also be a doublet of doublets. Cyclohexyl Protons: A broad multiplet for the methine proton (-O-CH) around δ 4.5-5.0 ppm. A series of complex, overlapping multiplets for the 10 methylene protons between δ 1.2-2.0 ppm. |
| ¹³C NMR | Pyridine Carbons: 5 signals in the aromatic region (δ 110-165 ppm). The carbon attached to the oxygen (C2) will be significantly downfield, while the carbon attached to the nitro group (C3) will also be distinct. Cyclohexyl Carbons: Signals in the aliphatic region (δ 20-80 ppm), with the methine carbon (-O-CH) being the most downfield. |
| IR (cm⁻¹) | ~1530 & ~1350: Strong, characteristic asymmetric and symmetric stretching of the Ar-NO₂ group. ~1250-1050: C-O-C ether stretching. ~1600 & ~1450: C=C and C=N stretching vibrations of the pyridine ring. ~2930 & ~2850: C-H stretching of the cyclohexyl group. |
| Mass Spec (EI) | m/z 222: Molecular ion (M⁺). Key Fragments: Loss of the nitro group (M-46), loss of the cyclohexene (M-82) via McLafferty-type rearrangement, or loss of the cyclohexyloxy radical (M-99). |
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for 2-(Cyclohexyloxy)-3-nitropyridine. Therefore, precautions must be based on data for structurally related nitropyridines.[13][14]
-
Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[14] Causes skin, eye, and respiratory system irritation.[15][16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[13][17]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Conclusion
2-(Cyclohexyloxy)-3-nitropyridine is a synthetically versatile intermediate whose chemistry is dominated by the strong electron-withdrawing nitro group. This feature facilitates its synthesis via nucleophilic aromatic substitution and provides a reactive handle for further functionalization, most notably through reduction to the corresponding aminopyridine. A thorough understanding of its electronic properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development, particularly in the synthesis of complex bioactive molecules.
References
-
Brainly.com. Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? (2021). [Link]
-
Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]
-
Chemeurope.com. Nucleophilic aromatic substitution. [Link]
-
Nishiwaki, N., et al. (2018). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 23(11), 2975. [Link]
-
Aksenov, A. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. 24.9: Heterocyclic Amines. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
PubChem. 2-Chloro-3-nitropyridine. [Link]
-
PubChem. 3-Nitro-2(1H)-pyridinone. [Link]
-
Aksenov, A. V., & Aksenova, I. V. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 1845. [Link]
-
KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
-
Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 147143-55-3|2-(CYclohexyloxy)-3-nitropyridine|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. brainly.com [brainly.com]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. tcichemicals.com [tcichemicals.com]
